molecular formula C25H27ClN2O2S B4077919 N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide

N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide

Cat. No. B4077919
M. Wt: 455.0 g/mol
InChI Key: AZISGHFXCBFBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide, also known as ACPD, is a chemical compound that has been widely used in scientific research for its ability to modulate metabotropic glutamate receptors (mGluRs).

Mechanism of Action

The mechanism of action of N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide involves its binding to the orthosteric site of group I mGluRs, which leads to the activation of intracellular signaling pathways. This activation can result in the modulation of ion channels, the release of neurotransmitters, and changes in gene expression, among other effects. The specific downstream effects of N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide depend on the type of mGluR that is activated and the cellular context in which it is expressed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide are diverse and depend on the specific experimental conditions. In general, N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide has been shown to modulate synaptic transmission and plasticity, enhance long-term potentiation (LTP), and increase the release of neurotransmitters such as glutamate and dopamine. N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide in lab experiments is its specificity for group I mGluRs, which allows for the selective modulation of these receptors. Additionally, N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide is relatively stable and can be used in a variety of experimental preparations, including in vitro and in vivo studies. However, one limitation of using N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide is its potential for off-target effects, as it can also interact with other receptor types. Additionally, the effects of N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide can be highly dependent on the specific experimental conditions, which can make it difficult to interpret results across studies.

Future Directions

There are many potential future directions for the use of N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide in scientific research. One area of interest is the role of mGluRs in neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide has been shown to have neuroprotective effects in certain models of these diseases, and further investigation could lead to the development of novel therapies. Additionally, the use of N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide in combination with other drugs or interventions could provide insight into the complex interactions between mGluRs and other signaling pathways. Finally, the development of new compounds based on the structure of N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide could lead to the discovery of more selective and potent modulators of mGluRs.

Scientific Research Applications

N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide has been widely used in scientific research as a tool to study the function of mGluRs. Specifically, N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide is an agonist of group I mGluRs, which are involved in a variety of physiological processes such as synaptic plasticity, learning, and memory. N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide has been used to investigate the role of mGluRs in these processes, as well as in other areas such as pain modulation, drug addiction, and neurodegenerative diseases.

properties

IUPAC Name

N-[2-(1-adamantylcarbamoyl)phenyl]-2-chloro-5-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2S/c1-31-18-6-7-21(26)20(11-18)23(29)27-22-5-3-2-4-19(22)24(30)28-25-12-15-8-16(13-25)10-17(9-15)14-25/h2-7,11,15-17H,8-10,12-14H2,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZISGHFXCBFBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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